![molecular formula C9H10N2O2S B2407912 2-Pyridin-2-yl-1,3-thiazolidine-4-carboxylic acid CAS No. 196930-42-4](/img/structure/B2407912.png)
2-Pyridin-2-yl-1,3-thiazolidine-4-carboxylic acid
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Description
2-Pyridin-2-yl-1,3-thiazolidine-4-carboxylic acid is a chemical compound . It is an important building block of β-lactam antibiotics .
Synthesis Analysis
The synthesis of this compound involves the reaction kinetics between 1,2-aminothiols and aldehydes . This reaction is interesting because 1,2-aminothiols are naturally present in proteins as N-terminal cysteine . The reaction is believed to require acidic pH and a long reaction time .Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C9H10N2O2S/c12-9(13)7-5-14-8(11-7)6-1-3-10-4-2-6/h1-4,7-8,11H,5H2,(H,12,13) .Scientific Research Applications
Chemical Synthesis and Molecular Diversity
2-Pyridin-2-yl-1,3-thiazolidine-4-carboxylic acid plays a significant role in chemical synthesis, particularly in the formation of diverse molecular structures. Chen et al. (2016) demonstrated its use in a one-pot three-component reaction, yielding various functionalized compounds like pyrrolo[3,4-a]pyrrolizines and pyrrolo[1,2-c]thiazoles, showcasing its versatility in organic synthesis (Chen et al., 2016).
Biological Evaluation and Synthesis
The compound has also been synthesized and evaluated for biological activities. For instance, Ranga et al. (2013) synthesized a series of pyridine derivatives of thiazolidin-4-ones and investigated their anti-inflammatory and analgesic effects, demonstrating the compound's potential in medicinal chemistry (Ranga et al., 2013).
Stereochemical Investigations
In stereochemistry, the compound has been used in studies investigating the configurations of stereogenic centers. Demir-Ordu et al. (2015) synthesized new derivatives and analyzed their structures using NMR spectroscopy, highlighting the compound's utility in stereochemical research (Demir-Ordu et al., 2015).
Ultrasonics in Synthesis
The synthesis of thiazolidinones, including derivatives of this compound, can be enhanced using ultrasonics. Gouvêa et al. (2012) reported an efficient multicomponent synthesis under ultrasound irradiation, showcasing an innovative approach in chemical synthesis (Gouvêa et al., 2012).
Synthesis and Biological Studies
In addition, the compound has been involved in the synthesis of novel thiazolidinones with potential biological activities. Begum (2018) synthesized and screened compounds incorporating the thiazolidinone moiety for antifungal activity, indicating its significance in developing new antimicrobial agents (Begum, 2018).
Novel Synthesis and Applications
Finally, its role in novel synthesis pathways has been explored. Shin et al. (2002) used it in the synthesis of a macrobicyclic antibiotic's skeleton, illustrating its use in complex organic synthesis and pharmaceutical development (Shin et al., 2002).
properties
IUPAC Name |
(4R)-2-pyridin-2-yl-1,3-thiazolidine-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2S/c12-9(13)7-5-14-8(11-7)6-3-1-2-4-10-6/h1-4,7-8,11H,5H2,(H,12,13)/t7-,8?/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRABGDHEKOTVGC-JAMMHHFISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(S1)C2=CC=CC=N2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](NC(S1)C2=CC=CC=N2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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